Subnanomolar Affinity and >100-Fold Selectivity for the 5-HT2A Serotonin Receptor via 4-Bromobenzyl Substitution
A seminal structure-activity relationship (SAR) study demonstrated that compounds bearing an N-(4-bromobenzyl) substituent exhibit exceptionally high affinity for the 5-HT2A receptor, with a Ki value of less than 1 nM [1]. Crucially, this modification also confers greater than 100-fold selectivity for 5-HT2A over the closely related 5-HT2C receptor, a profile not observed for other amine substitutions [1]. This finding directly implicates the 4-bromobenzyl group as a key pharmacophoric element for achieving both high potency and selectivity at this therapeutically important GPCR target.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 1 nM |
| Comparator Or Baseline | Compounds with other amine substituents (baseline of decreased affinity) |
| Quantified Difference | >100-fold selectivity for 5-HT2A over 5-HT2C |
| Conditions | Radioligand binding assay using cloned human 5-HT2A and 5-HT2C receptors |
Why This Matters
This data identifies the 4-bromobenzyl group as a privileged substructure for achieving subnanomolar affinity and high selectivity at the 5-HT2A receptor, a key target in neuropsychiatric drug discovery, thereby justifying the selection of this specific building block over other substituted analogs.
- [1] Glennon, R. A., et al. Influence of amine substituents on 5-HT2A versus 5-HT2C binding of phenylalkyl- and indolylalkylamines. J Med Chem. 1994; 37(13): 1929-35. View Source
